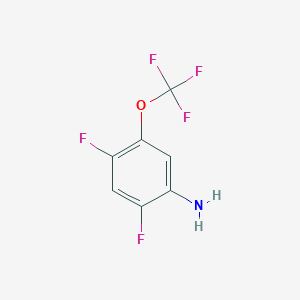

2,4-Difluoro-5-(trifluoromethoxy)aniline

Beschreibung

Eigenschaften

IUPAC Name |

2,4-difluoro-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NO/c8-3-1-4(9)6(2-5(3)13)14-7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLIEJPIFDOQSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OC(F)(F)F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560296 | |

| Record name | 2,4-Difluoro-5-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123572-59-8 | |

| Record name | 2,4-Difluoro-5-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,4-Difluoro-5-(trifluoromethoxy)aniline (CAS: 123572-59-8): A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Value of Fluorination in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. These moieties are not mere decorations; they are powerful tools for modulating a molecule's physicochemical and pharmacokinetic properties. The trifluoromethoxy (-OCF₃) group, in particular, has gained prominence for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic character, thereby improving a drug candidate's membrane permeability and in-vivo half-life.[1][2]

This guide provides an in-depth technical overview of 2,4-Difluoro-5-(trifluoromethoxy)aniline, registered under CAS number 123572-59-8.[3][4][5] This compound is a highly functionalized aniline that serves as a versatile and valuable building block for researchers and scientists in pharmaceutical and materials science. Its unique trifecta of functionalities—a reactive aniline group for synthetic elaboration, two fluorine atoms on the aromatic ring to fine-tune electronics and binding interactions, and a metabolically robust trifluoromethoxy group—makes it a privileged scaffold for constructing complex and effective therapeutic agents.[6] We will explore its properties, synthesis, handling, and critical applications, providing the field-proven insights necessary for its effective utilization in research and development programs.

Physicochemical & Safety Profile

A thorough understanding of a compound's properties is fundamental to its successful application. The data presented below are compiled from verified supplier and safety documentation.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 123572-59-8 | [3][4] |

| Molecular Formula | C₇H₄F₅NO | [4] |

| Molecular Weight | 213.11 g/mol | [3] |

| Physical Form | Liquid | [3] |

| Boiling Point | 198.5 °C at 760 mmHg | |

| Purity | Typically ≥97% | [3] |

| IUPAC Name | 2,4-difluoro-5-(trifluoromethoxy)aniline | [3][4] |

Safety & Handling

As with any specialized chemical reagent, proper handling of 2,4-Difluoro-5-(trifluoromethoxy)aniline is paramount for ensuring laboratory safety. The compound is classified with several hazards that necessitate careful management.

| Hazard Class | GHS Hazard Statement | GHS Precautionary Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. |

| Skin Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection. |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

Recommended Storage & Handling Protocol:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at 2-8°C.[3] Keep in a dark place, under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.

-

Engineering Controls: Use only in a chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9]

-

First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[7][8] If inhaled, move the individual to fresh air. If swallowed, rinse mouth and call a physician.[7]

Proposed Synthesis Pathway

While multiple proprietary routes exist for the industrial production of this compound, a logical and common retrosynthetic approach can be proposed based on established organic chemistry principles. This multi-step synthesis demonstrates a plausible pathway for laboratory-scale preparation, emphasizing the causality behind each transformation.

Caption: Proposed two-step synthesis of 2,4-Difluoro-5-(trifluoromethoxy)aniline.

Experimental Causality:

-

Step 1: Trifluoromethoxylation: The synthesis logically begins with a commercially available, highly activated nitrobenzene. The strong electron-withdrawing effect of the nitro group and the fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). The trifluoromethoxide source substitutes one of the fluorine atoms, typically at the position most activated for substitution (para to the nitro group). The use of a copper catalyst is often necessary to facilitate this transformation.

-

Step 2: Reduction: The final step is the reduction of the nitro group to the primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard, high-yielding, and clean method for this conversion.[10] The reaction conditions are generally mild and do not affect the other functional groups on the ring, ensuring the integrity of the final product.

Applications in Synthetic Chemistry & Drug Development

The true value of 2,4-Difluoro-5-(trifluoromethoxy)aniline lies in its utility as a versatile intermediate. The nucleophilic aniline group is a powerful handle for a wide array of chemical transformations that are central to the construction of pharmaceutical lead compounds.

Caption: Key synthetic transformations utilizing the aniline functional group.

Protocol Example: Amide Bond Formation

This protocol describes a general, self-validating procedure for synthesizing an amide derivative, a common structural motif in pharmaceuticals.

Objective: To synthesize N-(2,4-difluoro-5-(trifluoromethoxy)phenyl)acetamide.

Methodology:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2,4-Difluoro-5-(trifluoromethoxy)aniline (1.0 eq.). Dissolve it in a suitable anhydrous solvent (e.g., Dichloromethane or THF). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq.), to the solution. The base acts as an acid scavenger for the HCl generated during the reaction.

-

Acylation: Add acetyl chloride (1.1 eq.) dropwise to the stirred solution. The dropwise addition is crucial to control the exothermic reaction.

-

Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting aniline spot/peak and the appearance of a new, less polar product spot/peak indicates reaction completion.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification & Confirmation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization. Confirm the structure of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry.

This rigorous process of monitoring and characterization ensures the identity and purity of the resulting compound, reflecting a trustworthy and scientifically sound experimental design.

Conclusion

2,4-Difluoro-5-(trifluoromethoxy)aniline is more than just a chemical; it is an enabling tool for innovation in drug discovery and materials science. Its carefully arranged functional groups provide a unique combination of reactivity, metabolic stability, and modulatory electronic effects. For researchers aiming to synthesize novel kinase inhibitors, GPCR modulators, or other complex molecular architectures, this compound represents a strategically advantageous starting point. By understanding its properties, synthesis, and reactive potential, scientists can fully leverage its capabilities to accelerate the development of next-generation therapeutics.

References

-

2,4-Difluoro-5-(trifluoromethoxy)aniline | 123572-59-8. Ambeed, Inc.

-

Product information, 2,4-Difluoro-5-(trifluoromethoxy)aniline. P&S Chemicals.

-

2,4-Difluoro-5-(trifluoromethoxy)aniline | 123572-59-8. ChemScene LLC.

-

2,4-difluoro-5-(trifluoromethoxy)aniline | 123572-59-8. Xi'an Acco PharmaTech Co., Ltd.

-

SAFETY DATA SHEET - 5-Fluoro-2-(trifluoromethoxy)aniline. Fisher Scientific.

-

2,4-dichloro-5-(trifluoromethoxy)aniline. ChemicalBook.

-

SAFETY DATA SHEET - 3,5-Difluoroaniline. Fisher Scientific.

-

2,4-Difluoroaniline | 367-25-9. ChemicalBook.

-

2,4-Difluoro-3-(trifluoromethyl)aniline Safety Data Sheet. Apollo Scientific.

-

2,4-DIFLUORO ANILINE MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.

-

The Role of Trifluoromethoxy Anilines in Modern Drug Discovery. Synthonix.

-

Method of preparing 2,4-difluoroaniline. Google Patents.

-

What are the applications of 2-fluoro-5-(trifluoromethyl) aniline?. Guidechem.

-

MSDS of 2,4-difluoro-5-(trifluoromethoxy)aniline. Capot Chemical.

-

2-Fluoro-5-(trifluoromethyl)aniline. PubChem, National Center for Biotechnology Information.

-

Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

-

2,4-difluoro-5-(trifluoromethoxy)aniline. Aromsyn Co., Ltd.

-

Difluoroalkylation of Anilines via Photoinduced Methods. National Institutes of Health (NIH).

-

Exploring 2-Fluoro-5-(trifluoromethyl)aniline: A Key Pharmaceutical Intermediate. LinkedIn.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed, National Center for Biotechnology Information.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,4-Difluoro-5-(trifluoromethoxy)aniline | 123572-59-8 [sigmaaldrich.com]

- 4. pschemicals.com [pschemicals.com]

- 5. 2,4-difluoro-5-(trifluoromethoxy)aniline|123572-59-8-西å®éå å»è¯ç§ææéå ¬å¸ [cochemical.com]

- 6. 123572-59-8 | 2,4-difluoro-5-(trifluoromethoxy)aniline - Aromsyn Co.,Ltd. [aromsyn.com]

- 7. capotchem.com [capotchem.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

A Comprehensive Safety & Handling Guide for 2,4-Difluoro-5-(trifluoromethoxy)aniline in Research & Development

This document provides an in-depth technical guide on the safe handling, storage, and emergency management of 2,4-Difluoro-5-(trifluoromethoxy)aniline (CAS No. 123572-59-8). It is intended for researchers, scientists, and drug development professionals who utilize this and similar fluorinated building blocks. The protocols and insights herein are designed to supplement, not replace, official Safety Data Sheets (SDS) and institutional safety policies. The primary objective is to foster a proactive safety culture by explaining the causality behind safety protocols, ensuring that every procedure is a self-validating system for risk mitigation.

Section 1: Compound Profile & Hazard Identification

2,4-Difluoro-5-(trifluoromethoxy)aniline is a substituted aniline derivative increasingly used as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. Its unique substitution pattern imparts specific properties to target molecules, but also necessitates a thorough understanding of its hazard profile. The toxicological properties of many specialized research chemicals have not been exhaustively investigated, making a cautious and well-informed approach paramount.[1][2]

Chemical and Physical Properties

| Identifier | Value | Source |

| CAS Number | 123572-59-8 | [3][4] |

| Molecular Formula | C₇H₄F₅NO | [1] |

| Molecular Weight | 213.11 g/mol | [4] |

| Physical Form | Liquid | [4] |

| Storage Temp. | 2-8°C, Inert Atmosphere, Dark | [4] |

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating the hazards of chemical products. The classification for this compound indicates it is hazardous via multiple exposure routes.

| Pictogram | Signal Word | Hazard Class | Hazard Statement |

| Warning | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][4] | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1][4] | ||

| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation[1][4] | ||

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation[1][3][4] |

Note: Structurally similar anilines can also be toxic in contact with skin and toxic if inhaled.[5][6][7] Given the incomplete toxicological profile, it is prudent to handle this compound as if it possesses these higher-level acute toxicities.

Section 2: A Risk-Based Approach to Safe Handling

Effective chemical safety is not merely about wearing protective gear; it is a systematic process of risk elimination and control. The "Hierarchy of Controls" is the fundamental, field-proven framework for implementing this process. The most effective controls are at the top of the pyramid, with the least effective—yet still essential—at the bottom.

-

Engineering Controls: This is the primary line of defense. All work involving 2,4-Difluoro-5-(trifluoromethoxy)aniline must be performed in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[8] Eyewash stations and safety showers must be readily accessible.[8][9]

-

Administrative Controls: These are the procedures that define safe work practices. This includes comprehensive training on the specific hazards of this compound, developing and adhering to Standard Operating Procedures (SOPs), and clearly designating areas where this chemical is handled and stored.[10]

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard, but it provides a critical barrier.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a risk assessment of the specific task being performed.

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Storage & Transport | Safety glasses with side-shields | Nitrile gloves | Lab coat | Not required if container is sealed |

| Weighing/Transfer | Chemical safety goggles and face shield | Nitrile gloves (double-gloving recommended) | Chemical-resistant apron over lab coat | Required if outside of a fume hood. NIOSH-approved respirator with organic vapor cartridges.[3][5][6] |

| Reaction Setup/Workup | Chemical safety goggles and face shield | Nitrile gloves (double-gloving recommended) | Chemical-resistant apron over lab coat | Not required if performed within a certified fume hood |

Section 3: Standard Operating Protocols

Adherence to validated protocols is essential for ensuring reproducible science and, more importantly, personal safety.

Protocol 3.1: Safe Handling and Use

-

Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary equipment or chemicals.

-

Don PPE: Put on all required PPE as specified in the table above. Always inspect gloves for tears or defects before use.[3][5]

-

Transfer: If transferring the liquid, use a syringe or pipette. To minimize exposure, perform transfers slowly to avoid splashing or aerosol generation.

-

Post-Handling: After use, tightly seal the container. Wipe down the external surface of the container and the work area in the fume hood.

-

Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then apron/goggles, then lab coat). Wash hands thoroughly with soap and water.[5][10]

Protocol 3.2: Storage Requirements

-

Container: Store in the original, tightly sealed container.[3][10]

-

Location: Store in a cool, dry, and well-ventilated area designated for toxic chemicals.[3][5][9] The recommended temperature is 2-8°C.[4]

-

Atmosphere: This compound should be stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light, as it is noted to be hygroscopic and potentially light-sensitive.[3][4][10]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, strong bases, and sources of ignition.[8][9]

Protocol 3.3: Accidental Release and Spill Cleanup (Minor Spills <100 mL)

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.[3]

-

Ventilate: Ensure the spill is contained within a fume hood or that the area is well-ventilated.

-

Protect: Wear appropriate PPE, including a respirator if the spill is outside a fume hood.

-

Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[7] Do not use combustible materials like paper towels.

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[3][7] Avoid creating dust or aerosols.

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

-

Dispose: Dispose of the waste container and any contaminated materials according to institutional and local regulations.[3]

Section 4: Emergency Response & First Aid

Immediate and correct action following an exposure is critical. The following workflow outlines the necessary steps.

First-Aid Protocols

-

General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet for the product.[1][3]

-

Inhalation: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][3]

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes.[1][3] Remove all contaminated clothing and shoes.[7] Because anilines can be absorbed through the skin, this step is critical to prevent systemic toxicity.[11]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[1][12] Seek immediate medical attention.

-

Ingestion: Never give anything by mouth to an unconscious person.[1][3] Rinse mouth thoroughly with water.[1][3] Do not induce vomiting.[7] Call a physician or poison control center immediately.[8][9]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3]

-

Hazardous Combustion Products: Fire may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[5][8]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.[3][5]

Conclusion

2,4-Difluoro-5-(trifluoromethoxy)aniline is a valuable reagent whose safe use is predicated on a comprehensive understanding of its hazards and the disciplined application of control measures. By embracing the hierarchy of controls—prioritizing engineering solutions like fume hoods, reinforcing them with robust administrative protocols, and using PPE as a final, essential barrier—researchers can mitigate the risks associated with this compound. Always remember that the information in a supplier's SDS is the primary source of safety information and that the toxicological properties of this compound are not fully characterized, warranting a high degree of caution in all handling procedures.

References

-

MSDS of 2,4-difluoro-5-(trifluoromethoxy)aniline. Capot Chemical.

-

2,4-DIFLUORO ANILINE CAS No 367-25-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

-

2,4-Difluoro-3-(trifluoromethyl)aniline Safety Data Sheet. Apollo Scientific.

-

Safety Data Sheet - 2,6-Difluoro-4-(trifluoromethyl)aniline. Angene Chemical.

-

Safety Data Sheet - 5-Fluoro-2-(trifluoromethoxy)aniline. Fisher Scientific.

-

Safety Data Sheet - 4-(Trifluoromethoxy)aniline. Fisher Scientific.

-

2,4-Difluoro-5-(trifluoromethoxy)aniline Product Page. Ambeed, Inc.

-

2,4-Difluoroaniline | C6H5F2N | CID 9709. PubChem, National Center for Biotechnology Information.

-

2,3-Difluoro-4-(trifluoromethoxy)aniline Safety Data Sheet. CymitQuimica.

-

Safety Data Sheet - 2,4-Difluoroaniline. Fisher Scientific.

-

Safety Data Sheet - 4-(Trifluoromethoxy)-aniline for synthesis. Merck Millipore.

-

Aniline | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry (ATSDR), CDC.

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. capotchem.com [capotchem.com]

- 4. 2,4-Difluoro-5-(trifluoromethoxy)aniline | 123572-59-8 [sigmaaldrich.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility of 2,4-Difluoro-5-(trifluoromethoxy)aniline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4-Difluoro-5-(trifluoromethoxy)aniline, a fluorinated intermediate of significant interest in the pharmaceutical and agrochemical industries. In the absence of extensive publicly available quantitative solubility data for this compound, this document establishes a foundational understanding based on first principles of molecular interactions and physicochemical properties. We present a predictive solubility profile across a range of common organic solvents, grounded in the analysis of the compound's functional groups. Furthermore, this guide offers two detailed, field-proven experimental protocols—the isothermal shake-flask gravimetric method and a UV-Vis spectrophotometric method—to enable researchers to generate precise, reliable, and reproducible solubility data. This document is intended to serve as an essential resource for researchers, chemists, and formulation scientists, empowering them to optimize reaction conditions, streamline purification processes, and accelerate drug development and discovery programs involving this versatile building block.

Part 1: Theoretical Framework and Molecular Structure Analysis

The solubility of a compound is fundamentally governed by the intermolecular interactions between the solute and the solvent. The adage "like dissolves like" serves as a reliable guiding principle, suggesting that substances with similar polarities and intermolecular force capabilities will be mutually soluble.[1] To predict the solubility of 2,4-Difluoro-5-(trifluoromethoxy)aniline, a detailed analysis of its molecular structure is paramount.

Molecular Structure of 2,4-Difluoro-5-(trifluoromethoxy)aniline:

-

CAS Number: 123572-59-8

-

Molecular Formula: C₇H₄F₅NO

-

Molecular Weight: 213.11 g/mol [2]

The molecule's solubility behavior is a composite of the contributions from its distinct functional groups:

-

Aromatic Phenyl Ring: The core benzene ring is inherently non-polar and lipophilic, promoting solubility in non-polar solvents like toluene and hexane through van der Waals forces.

-

Aniline Moiety (-NH₂): The primary amine group introduces polarity and the capacity for hydrogen bonding. The two lone-pair electrons on the nitrogen can accept hydrogen bonds, while the N-H bonds can donate them. This functional group enhances solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).[3]

-

Fluoro Substituents (-F): The two fluorine atoms are highly electronegative, inducing significant dipole moments within the molecule. While fluorine is a weak hydrogen bond acceptor, these dipoles can engage in dipole-dipole interactions with polar solvent molecules.

-

Trifluoromethoxy Group (-OCF₃): This is arguably the most influential group for determining the compound's solubility profile in organic media. The -OCF₃ group is known to be one of the most lipophilic substituents used in medicinal chemistry.[4] It is powerfully electron-withdrawing and significantly increases the molecule's lipophilicity, which is expected to enhance its solubility in non-polar and moderately polar organic solvents and biological membranes.[4] The metabolic stability conferred by this group also makes it a highly attractive feature in drug design.[4]

Collectively, the structure suggests a molecule with a complex solubility profile. The lipophilic aromatic ring and the potent lipophilicity of the -OCF₃ group will drive solubility in non-polar to moderately polar solvents. Concurrently, the polar amine group will provide a degree of solubility in more polar environments.

Part 2: Predicted Solubility Profile

Based on the theoretical analysis, a qualitative solubility profile for 2,4-Difluoro-5-(trifluoromethoxy)aniline can be predicted. The strong lipophilic character imparted by the trifluoromethoxy group is expected to be a dominant factor.

Table 1: Predicted Qualitative Solubility of 2,4-Difluoro-5-(trifluoromethoxy)aniline in Common Organic Solvents

| Solvent Category | Solvent Example | Polarity Index | Predicted Solubility | Rationale for Prediction |

| Non-Polar | n-Hexane | 0.1 | Medium to High | Strong lipophilic character of the solute driven by the -OCF₃ group and aromatic ring should align well with the non-polar solvent. |

| Toluene | 2.4 | High | Favorable π-π stacking interactions between the aromatic rings of the solute and solvent, plus strong lipophilic character. | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | High | Good balance of polarity to interact with the amine group and non-polar character to solvate the rest of the molecule. |

| Ethyl Acetate | 4.4 | High | Acts as a hydrogen bond acceptor and has sufficient non-polar character. A versatile solvent for many organic compounds. | |

| Tetrahydrofuran (THF) | 4.0 | High | Effective at solvating both polar and non-polar moieties. The ether oxygen can accept hydrogen bonds. | |

| Acetonitrile | 5.8 | Medium | High polarity may be less compatible with the highly lipophilic -OCF₃ group, but it should still solvate the polar amine. | |

| Dimethylformamide (DMF) | 6.4 | Medium | A strong polar aprotic solvent that can effectively solvate the amine group, though overall solubility may be tempered by the solute's lipophilicity. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Medium | Similar to DMF, its high polarity makes it an excellent solvent for polar groups but potentially less ideal for highly lipophilic structures. | |

| Polar Protic | 2-Propanol | 4.0 | Medium | Can act as both a hydrogen bond donor and acceptor, interacting with the aniline group. The alkyl chain provides non-polar character. |

| Ethanol | 4.3 | Medium | Similar to 2-propanol, but its smaller alkyl chain makes it slightly more polar. | |

| Methanol | 5.1 | Medium to Low | Higher polarity and strong hydrogen bonding network might be less favorable for solvating the lipophilic parts of the molecule. | |

| Water | 10.2 | Low | Despite the presence of a hydrogen-bonding amine group, the overall high lipophilicity of the molecule will likely result in poor aqueous solubility. |

Note: Polarity Index values are relative and sourced from various compilations.[5][6] These predictions require experimental verification.

Part 3: Experimental Determination of Solubility

To move beyond prediction and obtain actionable quantitative data, rigorous experimental measurement is essential. The following section provides detailed protocols for two robust and widely accepted methods for solubility determination.

General Experimental Workflow

The logical flow for determining solubility experimentally is outlined below. The core principle involves creating a saturated solution, ensuring equilibrium, separating the dissolved solute from the excess, and quantifying the concentration of the solute in the solution.

Caption: Experimental workflow for determining the solubility of 2,4-Difluoro-5-(trifluoromethoxy)aniline.

Method 1: Isothermal Shake-Flask Gravimetric Method

This method is considered a "gold standard" for its directness and reliability, though it can be more time-consuming than instrumental methods.[7][8] It is particularly suitable when the solute is non-volatile.

Protocol:

-

Preparation: To a series of glass vials with screw caps, add a known volume (e.g., 5.0 mL) of a selected organic solvent.

-

Solute Addition: Add an excess amount of 2,4-Difluoro-5-(trifluoromethoxy)aniline to each vial. "Excess" means enough solute is added so that a separate, undissolved phase of the aniline remains visible after equilibration.

-

Equilibration: Seal the vials tightly and place them in a thermostatic orbital shaker set to a constant temperature (e.g., 25.0 ± 0.1 °C). Agitate the vials for a period sufficient to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.[7]

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 4 hours to allow the undissolved aniline to settle.

-

Sample Collection: Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant (the saturated solution) using a volumetric pipette. Take care not to disturb the undissolved layer. Transfer the aliquot to a pre-weighed, dry evaporating dish or vial.

-

Evaporation: Place the evaporating dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated. The temperature should be high enough to facilitate evaporation but low enough to prevent any degradation or loss of the solute.

-

Quantification: Once dry, place the dish in a desiccator to cool to room temperature. Weigh the dish containing the dry solute residue on an analytical balance. Repeat the drying and weighing cycle until a constant mass is achieved.

-

Calculation:

-

Mass of Solute = (Mass of dish + residue) - (Mass of empty dish)

-

Solubility (g/L) = (Mass of Solute in g) / (Volume of aliquot in L)

-

Method 2: UV-Vis Spectrophotometric Method

This method is rapid and requires a smaller amount of material, provided the analyte has a suitable chromophore and does not degrade in the solvent. Aromatic compounds like anilines typically have strong UV absorbance.[9][10]

Protocol:

-

Determine Maximum Absorbance (λmax): Prepare a dilute solution of the aniline in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer (e.g., from 200-400 nm) to identify the wavelength of maximum absorbance (λmax). All subsequent measurements will be taken at this wavelength to ensure maximum sensitivity.

-

Prepare a Stock Solution: Accurately prepare a stock solution of known concentration. For example, dissolve 20.0 mg of the aniline in 100.0 mL of the solvent to get a 200 µg/mL solution.

-

Create a Calibration Curve: Perform a series of serial dilutions of the stock solution to create at least five calibration standards of decreasing, known concentrations.

-

Measure Absorbance of Standards: Measure the absorbance of each calibration standard at the predetermined λmax.

-

Plot the Calibration Curve: Plot a graph of Absorbance (y-axis) versus Concentration (x-axis). Perform a linear regression on the data points. The resulting equation (y = mx + c) and the correlation coefficient (R²) are critical. An R² value > 0.995 is required for a reliable calibration curve.

-

Prepare and Analyze the Saturated Solution: Prepare a saturated solution as described in the gravimetric method (Steps 1-4).

-

Dilute the Saturated Sample: Withdraw a small, precise volume of the clear supernatant and dilute it quantitatively with the same solvent to bring its absorbance into the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

Measure Sample Absorbance: Measure the absorbance of the diluted sample at λmax.

-

Calculation:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample: Concentration_diluted = (Absorbance_sample - c) / m.

-

Calculate the concentration of the original saturated solution (i.e., the solubility): Solubility = Concentration_diluted × Dilution Factor.

-

Part 4: Data Presentation

Quantitative experimental data should be meticulously recorded to allow for clear comparison and interpretation.

Table 2: Experimental Solubility Data for 2,4-Difluoro-5-(trifluoromethoxy)aniline

| Solvent | Temperature (°C) | Method Used | Measured Solubility (g/L) | Measured Solubility (mol/L) | Notes |

| e.g., Toluene | 25.0 | Gravimetric | |||

| e.g., Dichloromethane | 25.0 | UV-Vis | |||

| e.g., Ethanol | 25.0 | Gravimetric | |||

| e.g., n-Hexane | 25.0 | UV-Vis | |||

| ... (add other solvents) |

Conclusion

While publicly available data is scarce, a thorough understanding of the molecular structure of 2,4-Difluoro-5-(trifluoromethoxy)aniline allows for a robust, predictive assessment of its solubility in organic solvents. The dominant lipophilic character imparted by the trifluoromethoxy group suggests high solubility in non-polar and moderately polar aprotic solvents. However, such theoretical predictions necessitate empirical validation. The detailed gravimetric and UV-Vis spectrophotometric protocols provided in this guide offer reliable and reproducible means for researchers to generate the high-quality quantitative data required for process optimization, formulation development, and advanced research applications. This guide serves as a comprehensive starting point for any scientist or engineer working with this important chemical intermediate.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Available at: [Link]

-

Ferreira, B. R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. Available at: [Link]

-

Scribd. Common Organic Solvents: Table of Properties. Available at: [Link]

-

Solubility of Things. UV-Vis Spectroscopy. Available at: [Link]

-

MB-Labs. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?. Available at: [Link]

-

ResearchGate. How can I determine the solubility constant by using a UV-Vis spectrophotometer?. Available at: [Link]

-

Chemistry LibreTexts. Polarity and Solubility of Organic Compounds. Available at: [Link]

-

Murov, S. Properties of Solvents Used in Organic Chemistry. Available at: [Link]

-

University of Wisconsin-Madison. COMMON SOLVENT PROPERTIES. Available at: [Link]

-

PubMed. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Available at: [Link]

-

ResearchGate. How to find solubilities of drugs by using uv-visible spectroscopy?. Available at: [Link]

-

Pharmaxchange.info. Determination of Solubility by Gravimetric Method. Available at: [Link]

-

ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

PubMed. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Available at: [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. Available at: [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?-Jiangsu Huida Medical Instruments Co., Ltd. [jshd-medical.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. Properties of Solvents Used in Organic Chemistry [murov.info]

- 6. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the ¹³C NMR Spectral Analysis of 2,4-Difluoro-5-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Complexities of Fluorinated Aromatics

The introduction of fluorine and fluorine-containing moieties into aromatic systems is a cornerstone of modern medicinal chemistry. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 2,4-Difluoro-5-(trifluoromethoxy)aniline stands as a pertinent example of a highly functionalized aromatic building block. A precise understanding of its chemical structure is paramount, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for this purpose.

This guide provides an in-depth technical analysis of the ¹³C NMR spectral data for 2,4-Difluoro-5-(trifluoromethoxy)aniline. Moving beyond a simple presentation of data, this document serves as a practical whitepaper for researchers, offering insights into the prediction, acquisition, and interpretation of ¹³C NMR spectra for complex fluorinated molecules. As a self-validating system, the principles and protocols described herein are designed to ensure accuracy and reproducibility in your own laboratory settings.

The Foundational Principles: ¹³C NMR of Fluorinated Aromatic Compounds

The ¹³C NMR spectrum of a fluorinated organic compound presents unique challenges and a wealth of information. Unlike typical proton-decoupled ¹³C NMR spectra where most carbons appear as singlets, the presence of fluorine (¹⁹F), a spin ½ nucleus with nearly 100% natural abundance, introduces complexities due to ¹³C-¹⁹F spin-spin coupling.[1]

Key Considerations:

-

¹³C-¹⁹F Coupling (J_CF): The magnitude of the coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms.

-

One-bond coupling (¹J_CF): This is the largest coupling, typically in the range of 240-320 Hz for carbons directly attached to fluorine.[2]

-

Two-bond coupling (²J_CF): Coupling through two bonds is smaller, generally between 15-30 Hz.

-

Three-bond coupling (³J_CF): This coupling is typically in the range of 5-10 Hz.

-

Long-range coupling (>³J_CF): Couplings over more than three bonds are also observed and can provide valuable structural information.[1]

-

-

Substituent Effects on Chemical Shifts (δ): The high electronegativity of fluorine and fluorine-containing groups significantly influences the chemical shifts of the aromatic carbons.

-

Directly Attached Carbons (C-F): The carbon directly bonded to a fluorine atom experiences a strong deshielding effect, resulting in a downfield shift.

-

Ortho, Meta, and Para Positions: The electron-withdrawing nature of fluorine and the trifluoromethoxy group affects the electron density at these positions, leading to predictable shifts in their ¹³C NMR signals.

-

Predicted ¹³C NMR Spectral Data for 2,4-Difluoro-5-(trifluoromethoxy)aniline

Due to the absence of a publicly available, experimentally verified ¹³C NMR spectrum for 2,4-Difluoro-5-(trifluoromethoxy)aniline, this section provides a detailed prediction based on established substituent effects and data from analogous compounds. This predictive approach is a critical skill for researchers working with novel fluorinated molecules.

The structure and numbering of 2,4-Difluoro-5-(trifluoromethoxy)aniline are as follows:

Methodology for Prediction:

The predicted chemical shifts (δ) are derived by starting with the chemical shift of benzene (128.5 ppm) and applying additive substituent chemical shift (SCS) effects for the -NH₂, -F, and -OCF₃ groups. The coupling constants (J) are estimated from typical values observed in fluorinated aromatic compounds.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J_CF, Hz) |

| C1 | 130-135 | dd | ²J_CF (from F at C2) ≈ 15-25, ⁴J_CF (from F at C4) ≈ 2-5 |

| C2 | 150-155 | d | ¹J_CF ≈ 240-260 |

| C3 | 100-105 | d | ²J_CF (from F at C4) ≈ 20-30 |

| C4 | 155-160 | d | ¹J_CF ≈ 245-265 |

| C5 | 140-145 | qd | ²J_CF (from F at C4) ≈ 15-25, ²J_C-OCF3 ≈ 30-40 |

| C6 | 110-115 | d | ⁴J_CF (from F at C2) ≈ 1-3 |

| -OCF₃ | 120-125 | q | ¹J_CF ≈ 255-265 |

Rationale for Predictions:

-

C1: The amino group is electron-donating, which would typically shield the attached carbon. However, the ortho fluorine at C2 will have a deshielding inductive effect. The multiplicity arises from coupling to the fluorine at C2 (two bonds) and the fluorine at C4 (four bonds).

-

C2 and C4: These carbons are directly attached to fluorine and will therefore be significantly deshielded and exhibit large one-bond C-F coupling.

-

C3: This carbon is situated between two fluorine atoms and will be shielded. It will show a significant two-bond coupling to the fluorine at C4.

-

C5: The trifluoromethoxy group is strongly electron-withdrawing, deshielding the attached carbon. This carbon will exhibit coupling to the adjacent fluorine at C4 and to the three fluorine atoms of the trifluoromethoxy group.

-

C6: This carbon is ortho to the electron-donating amino group and will be shielded. It will show a small four-bond coupling to the fluorine at C2.

-

-OCF₃: The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three attached fluorine atoms, with a large one-bond coupling constant.

Experimental Protocol for ¹³C NMR Acquisition

Acquiring high-quality ¹³C NMR spectra of fluorinated compounds requires careful attention to experimental parameters to account for long relaxation times and complex couplings.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve 50-100 mg of 2,4-Difluoro-5-(trifluoromethoxy)aniline in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).[3] The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with the expected signals of the compound.

-

Use a high-quality 5 mm NMR tube.

-

Ensure the sample is free of particulate matter by filtering if necessary.

-

-

Spectrometer Setup and Calibration:

-

Use a high-field NMR spectrometer (≥400 MHz for ¹H) for better spectral dispersion.

-

Tune and match the ¹³C probe.

-

Shim the magnetic field to obtain a narrow and symmetrical solvent peak.

-

-

Data Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 or a similar pulse sequence with power gating) is a good starting point.

-

Decoupling: Broadband proton decoupling is essential to simplify the spectrum by removing ¹³C-¹H couplings. For unambiguous assignment, consider acquiring a spectrum with both proton and fluorine decoupling, if the instrumentation allows.[4]

-

Pulse Angle: Use a 30-45° pulse angle to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): A delay of 1-2 seconds is a reasonable starting point. Quaternary carbons and carbons attached to fluorine often have long relaxation times.

-

Acquisition Time (aq): An acquisition time of 1-2 seconds is typically sufficient.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C and the splitting of signals by fluorine, a larger number of scans (e.g., 1024 or more) will likely be necessary to achieve an adequate signal-to-noise ratio.

-

Interpretation of the Spectrum: A Self-Validating Approach

Interpreting the ¹³C NMR spectrum of 2,4-Difluoro-5-(trifluoromethoxy)aniline involves a systematic analysis of chemical shifts and coupling patterns to validate the predicted structure.

Logical Flow for Interpretation:

-

Identify the -OCF₃ group: Look for a quartet in the region of 120-125 ppm with a large ¹J_CF of approximately 255-265 Hz. This is a key signature of the trifluoromethoxy group.

-

Locate the Carbons Bonded to Fluorine (C-F): Identify two signals far downfield (150-160 ppm), each appearing as a large doublet with a ¹J_CF of around 240-265 Hz. These correspond to C2 and C4.

-

Assign the Remaining Aromatic Carbons:

-

The remaining four carbons will appear in the aromatic region (100-145 ppm).

-

Use the predicted multiplicities and coupling constants to assign C1, C3, C5, and C6. For instance, C5 is expected to be a quartet of doublets (or a more complex multiplet) due to coupling with both the -OCF₃ fluorines and the fluorine at C4. C3 will likely be a doublet with a significant ²J_CF.

-

Consider using 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate carbons with their attached and nearby protons, which can greatly aid in unambiguous assignment.

-

Conclusion

The ¹³C NMR spectral analysis of 2,4-Difluoro-5-(trifluoromethoxy)aniline is a multifaceted task that requires a solid understanding of the principles governing the NMR of fluorinated compounds. This guide has provided a comprehensive framework for predicting, acquiring, and interpreting the ¹³C NMR spectrum of this and similar complex molecules. By following the outlined protocols and interpretive logic, researchers can confidently elucidate the structures of novel fluorinated aromatic compounds, thereby accelerating the pace of drug discovery and development.

References

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

Sources

- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

An In-depth Technical Guide to the ¹⁹F NMR Analysis of 2,4-Difluoro-5-(trifluoromethoxy)aniline

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles and practice of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, centered on the analysis of the increasingly relevant structural motif found in 2,4-Difluoro-5-(trifluoromethoxy)aniline. In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a key strategy for modulating metabolic stability, binding affinity, and bioavailability.[1][2][3] Consequently, the ability to precisely characterize these fluorinated molecules is paramount. ¹⁹F NMR spectroscopy emerges as a uniquely powerful tool in this context, owing to the favorable nuclear properties of the ¹⁹F isotope and its exquisite sensitivity to the local chemical environment.[4][5][6]

This document moves beyond a simple recitation of protocols. It is designed to provide a foundational understanding of why certain experimental choices are made, how to interpret the resulting spectral data with confidence, and how to leverage ¹⁹F NMR to its fullest potential in a research and development setting.

Part 1: Foundational Principles of ¹⁹F NMR Spectroscopy

Before delving into the specific analysis of 2,4-Difluoro-5-(trifluoromethoxy)aniline, it is crucial to grasp the core principles that make ¹⁹F NMR an indispensable analytical technique.

The ¹⁹F nucleus possesses a nuclear spin of ½, is 100% naturally abundant, and has a high gyromagnetic ratio, rendering it highly sensitive to NMR detection—second only to the proton (¹H).[1][5] This high sensitivity, coupled with the general absence of fluorine in biological systems, provides for background-free spectra of fluorinated analytes.[2][4]

A defining characteristic of ¹⁹F NMR is its vast chemical shift range, which can span over 800 ppm.[5][7] This is significantly wider than the ~14 ppm range for ¹H NMR.[7] This broad dispersion minimizes signal overlap, even in complex molecules with multiple fluorine atoms, allowing for the unambiguous assignment of individual fluorine environments.[8] The ¹⁹F chemical shift is exceptionally sensitive to the electronic environment, meaning subtle changes in molecular structure, conformation, or intermolecular interactions can induce significant and measurable changes in the spectrum.[3][9][10]

Part 2: Predicted ¹⁹F NMR Spectrum of 2,4-Difluoro-5-(trifluoromethoxy)aniline

The structure of 2,4-Difluoro-5-(trifluoromethoxy)aniline presents three distinct fluorine environments that will give rise to a characteristic ¹⁹F NMR spectrum. A thorough analysis of this spectrum requires an understanding of chemical shifts (δ) and spin-spin coupling constants (J).

Figure 1. Structure of 2,4-Difluoro-5-(trifluoromethoxy)aniline with fluorine atoms numbered for NMR assignment.

Figure 1. Structure of 2,4-Difluoro-5-(trifluoromethoxy)aniline with fluorine atoms numbered for NMR assignment.

Predicted Chemical Shifts (δ)

The chemical shift of a fluorine nucleus is primarily influenced by the electron density around it. Electron-withdrawing groups deshield the nucleus, shifting its resonance downfield (to a less negative ppm value), while electron-donating groups shield it, causing an upfield shift.[3] All chemical shifts are reported relative to a reference standard, commonly trichlorofluoromethane (CFCl₃) at 0 ppm.[5][11][12]

-

Trifluoromethoxy Group (F₅, F₆, F₇): The -OCF₃ group typically resonates in a well-defined region of the ¹⁹F NMR spectrum. Based on literature values for similar aromatic trifluoromethoxy compounds, the signal for this group is expected to appear as a singlet in the range of -58 to -62 ppm .[13][14][15] The three fluorine atoms are chemically equivalent due to the rapid rotation around the C-O bond, resulting in a single, intensified signal.

-

Aromatic Fluorine (F₂ and F₄): Fluorine atoms directly attached to an aromatic ring have chemical shifts that are highly dependent on the nature and position of other substituents on the ring.[10][16]

-

F₂: This fluorine is ortho to the electron-donating aniline group (-NH₂) and para to the other fluorine (F₄). The strong electron-donating effect of the amino group will significantly shield this nucleus, shifting it upfield. Its chemical shift is predicted to be in the range of -120 to -140 ppm .

-

F₄: This fluorine is para to the amino group and ortho to the trifluoromethoxy group (-OCF₃). While it also experiences the shielding effect of the aniline, the presence of the electronegative -OCF₃ group in the meta position will have a deshielding influence. Therefore, F₄ is expected to be downfield relative to F₂, with a predicted chemical shift in the range of -100 to -120 ppm .

-

| Fluorine Environment | Predicted Chemical Shift (δ) vs. CFCl₃ | Predicted Multiplicity |

| -OCF₃ (F₅, F₆, F₇) | -58 to -62 ppm | Singlet (s) |

| Aromatic F₄ | -100 to -120 ppm | Doublet of doublets (dd) |

| Aromatic F₂ | -120 to -140 ppm | Doublet of doublets (dd) |

| Table 1. Predicted ¹⁹F NMR Parameters for 2,4-Difluoro-5-(trifluoromethoxy)aniline. |

Predicted Spin-Spin Coupling (J-Coupling)

Spin-spin coupling arises from the interaction of nuclear spins transmitted through the bonding electrons, leading to the splitting of NMR signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the connectivity and spatial relationship between nuclei.[8][17]

In the ¹⁹F NMR spectrum of 2,4-Difluoro-5-(trifluoromethoxy)aniline, we expect to observe both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H) couplings.

-

Homonuclear (¹⁹F-¹⁹F) Coupling:

-

³JF₂-F₄: The coupling between F₂ and F₄ occurs over three bonds. This meta-coupling in aromatic systems is typically in the range of 3-10 Hz .[18] This will split the signal for F₂ into a doublet, and the signal for F₄ into a doublet.

-

Through-space Coupling: It is important to consider the possibility of through-space coupling, particularly between the aromatic fluorine atoms (F₂ and F₄) and the trifluoromethoxy group fluorines.[19][20] This occurs when non-bonded fluorine atoms are in close spatial proximity, allowing for orbital overlap.[19] While through-bond coupling between the aromatic and -OCF₃ fluorines is negligible (⁵J and ⁶J respectively), a small through-space coupling might be observed, potentially leading to further fine splitting or broadening of the signals.

-

-

Heteronuclear (¹⁹F-¹H) Coupling:

-

³JF₂-H₃ and ³JF₄-H₃: Both F₂ and F₄ will couple to the adjacent proton at position 3 (H₃). These three-bond couplings are typically in the range of 8-12 Hz . This will further split the doublet for F₂ into a doublet of doublets, and the doublet for F₄ into a doublet of doublets.

-

⁴JF₄-H₆: A smaller four-bond coupling between F₄ and the proton at position 6 (H₆) may also be observed, typically in the range of 2-4 Hz . This could lead to a doublet of doublet of doublets for F₄, or simply contribute to the broadening of the multiplets.

-

The diagram below illustrates the primary coupling relationships expected for this molecule.

Part 3: Experimental Protocol

Acquiring high-quality ¹⁹F NMR data requires careful attention to sample preparation and instrument parameterization.

Step-by-Step Experimental Workflow

Causality Behind Experimental Choices

-

Solvent Selection: The choice of deuterated solvent is critical. Solvents can influence ¹⁹F chemical shifts through various intermolecular interactions.[21][22][23] Chloroform-d (CDCl₃) and Acetone-d₆ are common choices for their ability to dissolve a wide range of organic molecules. It is advisable to maintain consistency in the solvent used for comparative studies.

-

Concentration: A concentration of 5-10 mg in approximately 0.7 mL of solvent is typically sufficient due to the high sensitivity of ¹⁹F NMR.[24]

-

Referencing: While modern spectrometers can perform indirect referencing using the deuterium lock signal, the use of an internal reference standard is highly recommended for achieving the highest accuracy and reproducibility.[25] A suitable reference should be inert, soluble in the chosen solvent, and have a single, sharp resonance that does not overlap with the analyte signals. Trifluoroacetic acid (TFA) or benzotrifluoride (BTF) are common choices, though their chemical shifts can be solvent-dependent.[11][25]

-

Acquisition Parameters:

-

Pulse Program: A standard one-pulse experiment is usually sufficient. For quantitative analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate signal integration.[8]

-

Spectral Width (SW): Given the large chemical shift range of ¹⁹F, a wide spectral width must be set to ensure all signals are captured. A width of at least 250 ppm is a safe starting point.

-

Number of Scans (NS): Due to the high sensitivity of ¹⁹F, a relatively low number of scans (e.g., 16 to 64) is often adequate.

-

Relaxation Delay (D1): For quantitative measurements, the relaxation delay should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei to allow for full relaxation between pulses.[8]

-

Part 4: Data Interpretation and Advanced Analysis

A processed ¹⁹F NMR spectrum of 2,4-Difluoro-5-(trifluoromethoxy)aniline would be expected to show three distinct regions of interest: a singlet for the -OCF₃ group and two multiplets (doublet of doublets) for the two aromatic fluorines.

-

Assignment: The initial assignment can be made based on the predicted chemical shifts and the integration values. The singlet at ~-60 ppm with an integral of 3 corresponds to the -OCF₃ group. The two remaining signals with integrals of 1 each correspond to F₂ and F₄. The more upfield signal would be assigned to F₂ due to the stronger shielding effect of the ortho-amino group.

-

Coupling Constant Extraction: The J-values can be measured directly from the splitting patterns of the multiplets. This provides confirmation of the assignments, as the coupling constants between coupled partners must be identical. For example, the ³JF₂-H₃ value extracted from the F₂ multiplet should match the ³JF₂-H₃ value from the corresponding H₃ signal in the ¹H NMR spectrum.

-

¹H Decoupling: To simplify the spectrum and confirm assignments, a ¹H-decoupled ¹⁹F NMR experiment can be performed. In this experiment, the coupling to all protons is removed. The F₂ and F₄ signals would collapse from doublet of doublets into simple doublets, split only by the ³JF₂-F₄ coupling. This can be a powerful tool for disentangling complex multiplets.

-

2D NMR Experiments: For unambiguous assignment and characterization, especially in more complex molecules, two-dimensional NMR experiments are invaluable. A ¹⁹F-¹H HETCOR (Heteronuclear Correlation) or HMBC (Heteronuclear Multiple Bond Correlation) experiment would show correlations between the fluorine nuclei and the protons in the molecule, confirming the through-bond coupling network.

Conclusion

The ¹⁹F NMR analysis of 2,4-Difluoro-5-(trifluoromethoxy)aniline serves as an excellent case study for the application of this powerful technique in modern chemical and pharmaceutical research. Through a systematic approach involving prediction of the spectrum, careful experimental execution, and detailed interpretation of chemical shifts and coupling constants, a wealth of structural information can be obtained. The principles outlined in this guide—from understanding the fundamental properties of the ¹⁹F nucleus to the practicalities of experimental design—provide a robust framework for the confident characterization of any fluorinated molecule, ultimately accelerating the pace of innovation in drug discovery and materials science.

References

- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health (NIH).

- 19F Studies of Solvent and Counterion Effects on Chemical Shift. [No Source Provided].

- ¹⁹F NMR Sample Preparation: A Technical Support Guide. BenchChem.

- A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry.

- Certified Reference Materials for ¹⁹F NMR. Sigma-Aldrich.

- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. National Institutes of Health (NIH).

- Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI.

- Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. ResearchGate.

- 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. National Institutes of Health (NIH).

- Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). [No Source Provided].

- 19F NMR Reference Standards. [No Source Provided].

- A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals. BenchChem.

- 19F NMR Chemical Shift Table. Organofluorine / Alfa Chemistry.

- Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega.

- Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. ACS Publications.

- Unusually Large Effects of Charge-assisted C-H⋅⋅⋅F Hydrogen Bonds to Anionic Fluorine in Organic Solvents: Computational Study of 19 F NMR Shifts versus Thermochemistry. PubMed.

- Applications of 19F-NMR in Fragment-Based Drug Discovery. National Institutes of Health (NIH).

- 19f NMR Reference Standards 0 | PDF. Scribd.

- 19Flourine NMR. [No Source Provided].

- NMR Sample Preparation. Western University.

- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry.

- Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. SpectraBase.

- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

- Fluorine NMR. [No Source Provided].

- Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. [No Source Provided].

- Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society.

- Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. ResearchGate.

- 19F Coupling Constants Table. Organofluorine / Alfa Chemistry.

- Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. ResearchGate.

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery | MDPI [mdpi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. biophysics.org [biophysics.org]

- 7. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. colorado.edu [colorado.edu]

- 12. scribd.com [scribd.com]

- 13. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]

- 14. rsc.org [rsc.org]

- 15. spectrabase.com [spectrabase.com]

- 16. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Unusually Large Effects of Charge-assisted C-H⋅⋅⋅F Hydrogen Bonds to Anionic Fluorine in Organic Solvents: Computational Study of 19 F NMR Shifts versus Thermochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. publish.uwo.ca [publish.uwo.ca]

- 25. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Mass Spectrometry of 2,4-Difluoro-5-(trifluoromethoxy)aniline

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2,4-Difluoro-5-(trifluoromethoxy)aniline, a key building block in modern drug discovery and materials science. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the core principles, experimental protocols, and data interpretation strategies necessary for the robust characterization of this complex fluorinated molecule.

Introduction: The Analytical Imperative

2,4-Difluoro-5-(trifluoromethoxy)aniline is a highly functionalized aromatic amine. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a trifluoromethoxy group, imparts specific chemical properties that are leveraged in the synthesis of novel pharmaceutical agents and advanced polymers. The precise structural confirmation and purity assessment of this compound are paramount, making mass spectrometry (MS) an indispensable analytical tool. This guide explains the causal relationships behind methodological choices, ensuring a scientifically rigorous approach to its analysis.

Molecular Profile and Isotopic Signature

A foundational understanding of the analyte's properties is critical for any mass spectrometric analysis.

-

Chemical Formula: C₇H₄F₅NO[1]

-

CAS Number: 123572-59-8[1]

-

Synonym: [2,4-difluoro-5-(trifluoromethoxy)phenyl]amine[1]

The presence of multiple fluorine atoms and a nitrogen atom dictates a specific set of analytical considerations, from choosing the right ionization technique to predicting fragmentation pathways.

Table 1: Key Mass Spectrometric Data for 2,4-Difluoro-5-(trifluoromethoxy)aniline

| Property | Value | Significance in MS Analysis |

| Molecular Weight | 213.11 g/mol | The nominal mass observed in low-resolution mass spectrometers. |

| Exact Mass | 213.02125 Da | The precise mass used for high-resolution mass spectrometry (HRMS) to confirm elemental composition and achieve high specificity. |

| Nitrogen Rule | Fulfilled (Odd nominal mass, one N atom) | The molecular ion peak will appear at an odd m/z value, a key diagnostic feature for compounds containing an odd number of nitrogen atoms.[2] |

| Isotopic Pattern | M: 100%, M+1: 7.7%, M+2: 0.3% | The relative abundance of the M+1 peak, primarily due to the natural abundance of ¹³C, helps in identifying the molecular ion cluster and aids in formula determination. |

Ionization & Interfacing: GC-MS vs. LC-MS Approaches

The choice of ionization technique is dictated by the analyte's volatility and polarity. For 2,4-Difluoro-5-(trifluoromethoxy)aniline, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable, each offering distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Expertise & Rationale: GC-MS is well-suited for volatile and thermally stable compounds. Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation.[3][4] This creates a characteristic "fingerprint" mass spectrum that is highly valuable for structural elucidation and library matching. The aniline moiety is amenable to GC analysis, although derivatization may sometimes be employed to improve peak shape.

Expected Behavior: Upon entering the EI source, the molecule will be bombarded with high-energy electrons (typically 70 eV), ejecting an electron to form a radical cation, the molecular ion (M•⁺).

C₇H₄F₅NO + e⁻ → [C₇H₄F₅NO]•⁺ + 2e⁻

This molecular ion is energetically unstable and will undergo predictable fragmentation, as detailed in Section 4.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

Expertise & Rationale: LC-MS is the premier technique for less volatile or thermally labile compounds. Electrospray Ionization (ESI) is a "soft" ionization method that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation.[5][6] This is ideal for confirming molecular weight. The basic nitrogen atom in the aniline group makes it an excellent candidate for positive-mode ESI, as it readily accepts a proton from the acidic mobile phase.[7]

Expected Behavior: In a typical reversed-phase LC setup with an acidic mobile phase (e.g., containing formic acid), the analyte will be protonated in solution. The ESI process desolvates these ions, transferring them into the gas phase for MS analysis.

C₇H₄F₅NO + H⁺ → [C₇H₄F₅NO+H]⁺

The primary ion observed will be the protonated molecule at m/z 214.0291. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation for structural analysis.

Fragmentation Pathways: Decoding the Structure

Understanding the fragmentation of 2,4-Difluoro-5-(trifluoromethoxy)aniline is key to its unequivocal identification. The stability of the aromatic ring and the nature of its substituents govern the fragmentation pathways.

Electron Ionization (EI) Fragmentation

The EI spectrum will be rich with fragment ions. The primary fragmentation events are initiated from the molecular ion radical cation [M]•⁺ at m/z 213.

Key Predicted Fragmentations:

-

Loss of •CF₃: A common fragmentation for trifluoromethoxy groups is the cleavage of the O-CF₃ bond followed by rearrangement or the cleavage of the C-O bond. However, a more likely initial fragmentation for this class of molecule involves the benzylic position. A significant peak may arise from the loss of the trifluoromethyl radical.

-

Loss of COCF₃: Cleavage of the aryl-O bond can lead to the loss of a trifluoroacetyl radical.

-

Loss of HCN: A characteristic fragmentation of the aniline molecular ion involves the expulsion of a neutral hydrogen cyanide molecule, often after ring rearrangement.[8]

-

Loss of HF: The presence of fluorine on the ring makes the loss of HF a plausible pathway.[9]

Caption: Predicted EI fragmentation of 2,4-Difluoro-5-(trifluoromethoxy)aniline.

ESI-MS/MS Fragmentation (Collision-Induced Dissociation)

For LC-MS/MS, the precursor ion selected for fragmentation is the protonated molecule, [M+H]⁺, at m/z 214. Collision-Induced Dissociation (CID) will break the weakest bonds first.

Key Predicted Fragmentations:

-

Loss of NH₃: Protonation occurs on the amine. A common loss from protonated anilines is the neutral loss of ammonia.

-

Loss of HF: Elimination of hydrogen fluoride is a highly probable pathway.

-

Loss of CF₂O (Difluorophosgene): The trifluoromethoxy group can fragment via the loss of neutral difluorophosgene.

-

Loss of CF₃OH: A rearrangement could lead to the loss of trifluoromethanol.

Caption: Predicted ESI-MS/MS fragmentation of protonated 2,4-Difluoro-5-(trifluoromethoxy)aniline.

Experimental Protocols

The following protocols provide a validated starting point for analysis. Optimization is recommended for specific instrumentation and sample matrices.

GC-MS Protocol

This protocol is designed for purity assessment and structural confirmation.

-

Sample Preparation:

-

Accurately weigh ~1 mg of 2,4-Difluoro-5-(trifluoromethoxy)aniline.

-

Dissolve in 1 mL of high-purity ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of ~10 µg/mL.

-

-

GC-MS System & Conditions:

-

GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

-

Inlet: Split/Splitless, operated in split mode (e.g., 20:1) at 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 70 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Transfer Line: 280 °C.

-

Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

-

Mass Analyzer: Scan mode from m/z 40 to 350.

-

-

Self-Validation:

-

Inject a solvent blank before the sample to ensure no system contamination.

-

Verify the presence of the molecular ion at m/z 213.

-

Confirm that the observed fragmentation pattern is consistent with the predicted pathways (Section 4.1).

-

LC-MS/MS Protocol

This protocol is optimized for high-sensitivity quantification and molecular weight confirmation.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

-

Dilute to a working concentration of ~1 µg/mL using the initial mobile phase composition.

-

-

LC-MS System & Conditions:

-

LC Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 10% B.

-

1-5 min: 10% to 95% B.

-

5-6 min: 95% B.

-

6-6.1 min: 95% to 10% B.

-

6.1-8 min: 10% B (re-equilibration).

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

Key ESI Parameters: Capillary Voltage: 3.5 kV; Gas Temperature: 325 °C; Nebulizer Pressure: 40 psi.

-

MS1 Scan: Scan from m/z 100 to 400 to find the [M+H]⁺ ion at m/z 214.

-

MS2 (Product Ion Scan): Select m/z 214 as the precursor ion and apply collision energy (e.g., 15-30 eV) to generate a fragment spectrum.

-

-

Self-Validation:

-

The MS1 scan must show a dominant peak at m/z 214.0291 (with HRMS).

-

The MS2 spectrum must contain plausible fragment ions as predicted in Section 4.2.

-

The chromatographic peak should be sharp and symmetrical.

-

Data Interpretation and Reporting